

# An In-Depth Technical Guide to the Structure and Nomenclature of Vinyl Undecenoate

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## Compound of Interest

Compound Name: *10-Undecenoic Acid Vinyl Ester*

Cat. No.: B1348756

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## Introduction

Vinyl undecenoate, a versatile monomer, is gaining increasing attention in the fields of polymer science and drug development. Its unique bifunctional structure, featuring both a reactive vinyl ester group and a terminal alkene, makes it a valuable building block for the synthesis of functional polymers with potential applications in controlled drug release, biocompatible materials, and other advanced biomedical technologies. This guide provides a comprehensive overview of the structure, nomenclature, properties, synthesis, and potential applications of vinyl undecenoate, with a focus on providing researchers and drug development professionals with the technical insights necessary to harness its potential.

## Part 1: Structure and Nomenclature

Vinyl undecenoate is an organic compound with the chemical formula  $C_{13}H_{22}O_2$ .<sup>[1]</sup> It is the ester of undecenoic acid and vinyl alcohol.

## IUPAC Nomenclature

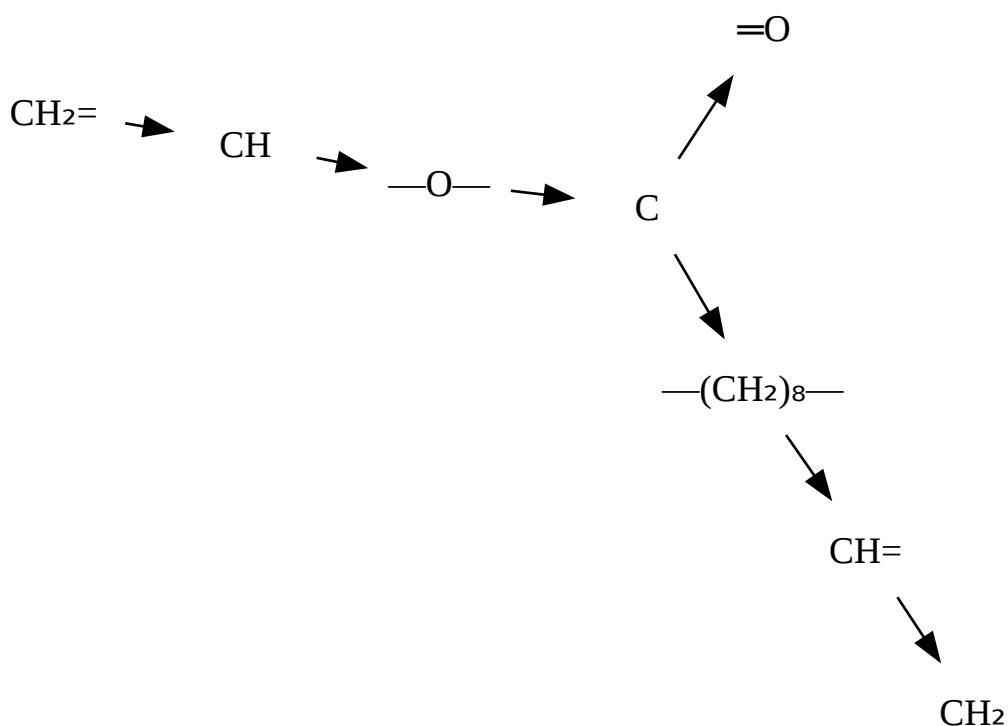
The systematic International Union of Pure and Applied Chemistry (IUPAC) name for vinyl undecenoate is ethenyl undec-10-enoate.

Let's break down the IUPAC name:

- Undec-: Indicates a carbon chain of eleven carbon atoms.
- -10-en-: Specifies a double bond between carbon atoms 10 and 11.
- -oate: Denotes an ester functional group.
- Ethenyl: Refers to the vinyl group ( $\text{CH}_2=\text{CH}-$ ) attached to the ester oxygen.

## Chemical Structure

The chemical structure of vinyl undecenoate consists of an eleven-carbon carboxylic acid (undecenoic acid) backbone with a double bond at the terminal position (C10-C11). This undecenoate chain is esterified with a vinyl group.



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Caption: Chemical structure of vinyl undecenoate.

## Synonyms

In literature and commercial sources, vinyl undecenoate may be referred to by several synonyms, including:

- **10-Undecenoic acid vinyl ester**[\[1\]](#)
- Vinyl 10-undecenoate[\[2\]](#)[\[3\]](#)
- Ethenyl 10-undecenoate

## Part 2: Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties of vinyl undecenoate is essential for its application in research and development.

### Physicochemical Properties

Property	Value	Source
Molecular Formula	C <sub>13</sub> H <sub>22</sub> O <sub>2</sub>	<a href="#">[1]</a>
Molecular Weight	210.32 g/mol	<a href="#">[1]</a>
CAS Number	5299-57-0	<a href="#">[1]</a>
Appearance	Colorless to light yellow clear liquid	TCI
Boiling Point	127 °C at 10 mmHg	TCI
Specific Gravity	0.89 (20/20 °C)	TCI
Refractive Index	1.45	TCI

### Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of vinyl undecenoate.

The <sup>1</sup>H NMR spectrum provides detailed information about the proton environment in the molecule. The following are the expected chemical shifts for the protons in vinyl undecenoate in

a  $\text{CDCl}_3$  solvent.

- Vinyl Protons ( $\text{CH}_2=\text{CH}-\text{O}-$ ):
  - The proton on the carbon double-bonded to two other carbons (the 'CH' of the vinyl group) typically appears as a doublet of doublets around 7.29 ppm.[4]
  - The two terminal protons (the 'CH<sub>2</sub>' of the vinyl group) are diastereotopic and will appear as two separate signals, a doublet of doublets around 4.86 ppm and another around 4.54 ppm.[4]
- Terminal Alkene Protons ( $-\text{CH}=\text{CH}_2$ ):
  - The proton on the internal carbon of the double bond appears as a multiplet around 5.80 ppm.[4]
  - The two terminal protons appear as multiplets around 4.92-4.99 ppm.[4]
- Aliphatic Protons:
  - The methylene group adjacent to the ester carbonyl ( $-\text{O}-\text{C}(=\text{O})-\text{CH}_2-$ ) will show a triplet around 2.37 ppm.[4]
  - The methylene group adjacent to the terminal double bond ( $-\text{CH}_2-\text{CH}=\text{CH}_2$ ) will appear as a quartet around 2.03 ppm.[4]
  - The remaining methylene protons in the aliphatic chain will appear as a broad multiplet between 1.30-1.65 ppm.[4]

While specific  $^{13}\text{C}$  NMR data for vinyl undecenoate is not readily available in the searched literature, representative data from a structurally similar compound, octadecyl 10-undecenoate, can be used for interpretation. The key resonances for the undecenoate portion are expected to be similar.

- Carbonyl Carbon ( $-\text{C}=\text{O}$ ): ~174.0 ppm[5]
- Vinyl Carbons ( $\text{CH}_2=\text{CH}-\text{O}-$ ): The CH carbon will be downfield (~141 ppm) and the CH<sub>2</sub> carbon will be upfield (~97 ppm) compared to the terminal alkene carbons.

- Terminal Alkene Carbons (-CH=CH<sub>2</sub>): ~139.2 ppm and ~114.1 ppm[5]
- Aliphatic Carbons: A series of peaks between ~25-34 ppm.

The FTIR spectrum of vinyl undecenoate will exhibit characteristic absorption bands corresponding to its functional groups. Based on data for similar alkyl 10-undecenoates, the following peaks are expected:

- C-H stretch (sp<sup>2</sup>): ~3076 cm<sup>-1</sup> (from the vinyl and terminal alkene groups)[6]
- C-H stretch (sp<sup>3</sup>): ~2924 and 2852 cm<sup>-1</sup> (from the aliphatic chain)[6]
- C=O stretch (ester): A strong band around 1750-1735 cm<sup>-1</sup>
- C=C stretch: ~1640 cm<sup>-1</sup> (from both the vinyl and terminal alkene groups)
- C-O stretch (ester): ~1150 cm<sup>-1</sup>

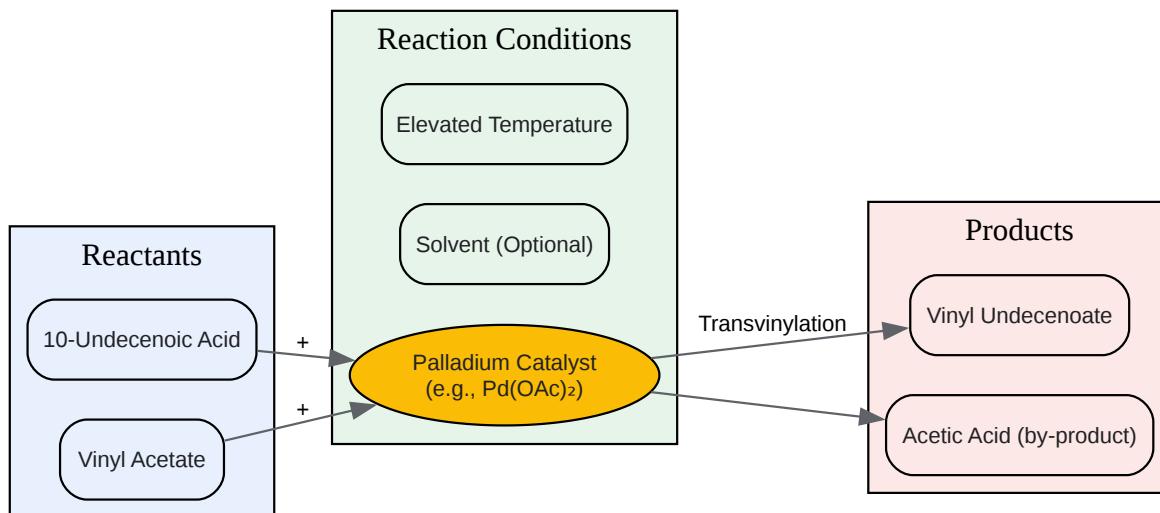
Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a molecule. For vinyl 10-undecenoate, the molecular ion peak [M]<sup>+</sup> would be observed at m/z 210.[4] The fragmentation pattern would likely involve the loss of the vinyl group, the undecenoate chain, and various fragments from the aliphatic chain. Common fragments observed include m/z 167, 149, 83, 69, and 55.[4]

## Part 3: Synthesis of Vinyl Undecenoate

The most common and efficient method for the laboratory synthesis of vinyl undecenoate is through a transvinylation reaction, typically using vinyl acetate as the vinyl group donor and a palladium-based catalyst.

### Transvinylation Reaction

This method involves the transfer of a vinyl group from a vinyl ester (vinyl acetate) to a carboxylic acid (10-undecenoic acid). The reaction is driven to completion by the removal of the more volatile acetic acid by-product.



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Caption: Workflow for the synthesis of vinyl undecenoate via transvinylation.

## Experimental Protocol: Palladium-Catalyzed Synthesis

This protocol is a general guideline based on established procedures for transvinylation reactions.<sup>[7][8][9][10]</sup> Researchers should optimize conditions for their specific setup.

### Materials:

- 10-Undecenoic acid
- Vinyl acetate (in excess)
- Palladium(II) acetate ( $\text{Pd}(\text{OAc})_2$ )
- Anhydrous sodium carbonate ( $\text{Na}_2\text{CO}_3$ ) or other suitable base
- Anhydrous toluene or other suitable high-boiling solvent
- Inert atmosphere (Nitrogen or Argon)

**Procedure:**

- **Setup:** A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser connected to an inert gas line, and a septum for additions.
- **Charging the Reactor:** Under an inert atmosphere, add 10-undecenoic acid, palladium(II) acetate (typically 0.1-1 mol%), and the base to the flask.
- **Addition of Reagents:** Add the solvent (if used) and then an excess of vinyl acetate via syringe.
- **Reaction:** Heat the reaction mixture to reflux (the temperature will depend on the solvent and the amount of vinyl acetate). The reaction progress can be monitored by TLC or GC-MS.
- **Work-up:** After the reaction is complete (typically several hours), cool the mixture to room temperature. Filter the mixture to remove the catalyst and base.
- **Purification:** The filtrate is concentrated under reduced pressure to remove the excess vinyl acetate and solvent. The resulting crude product can be further purified by vacuum distillation to obtain pure vinyl undecenoate.

## Part 4: Applications in Drug Development

The unique chemical structure of vinyl undecenoate opens up numerous possibilities for its use in the development of novel drug delivery systems and biomedical materials. While research on poly(vinyl undecenoate) is still emerging, the broader field of degradable vinyl polymers provides a strong rationale for its potential.[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)

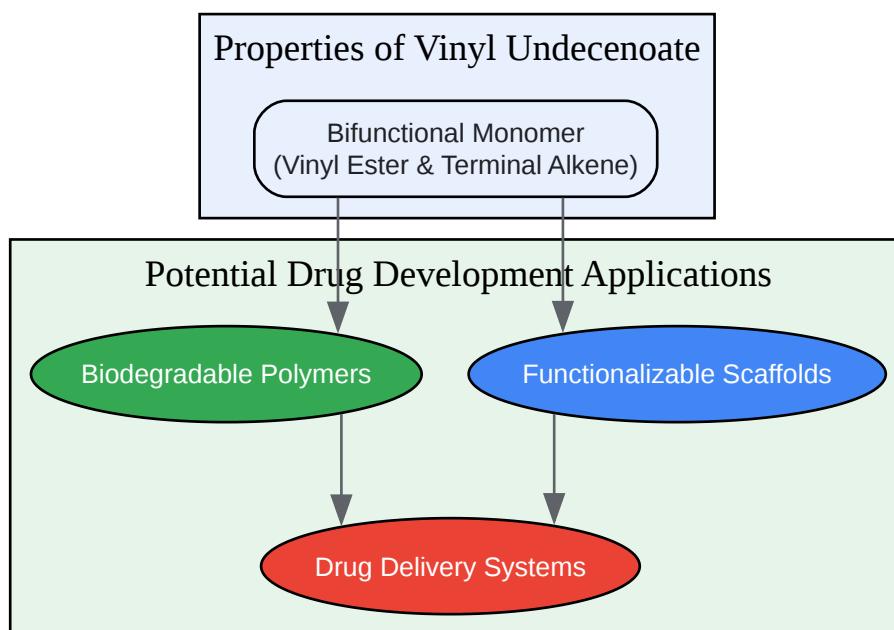
## Monomer for Biodegradable Polymers

The ester linkage in vinyl undecenoate is susceptible to hydrolysis, making polymers derived from it potentially biodegradable. This is a highly desirable characteristic for transient medical implants and drug delivery vehicles, as it obviates the need for surgical removal after the therapeutic window.[\[15\]](#)

## Functionalizable Polymer Scaffolds

The terminal double bond of the undecenoate side chain remains intact after the polymerization of the vinyl group. This provides a reactive handle for post-polymerization modification. This "click" chemistry handle can be used to attach:

- Targeting Ligands: For directing drug-loaded nanoparticles to specific cells or tissues.
- Therapeutic Agents: Creating polymer-drug conjugates with controlled release profiles.
- Cross-linking Agents: To form hydrogels for tissue engineering or controlled release matrices.



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Caption: Relationship between the properties of vinyl undecenoate and its potential applications.

## Potential in Controlled Release Systems

Polymers and copolymers of vinyl undecenoate can be designed to have specific physical properties, such as hydrophobicity and glass transition temperature, by tuning the polymer composition. This allows for the modulation of drug release rates from matrix-based delivery systems. For example, copolymerization with more hydrophilic monomers could lead to materials with faster degradation and drug release profiles.

## Part 5: Safety, Handling, and Storage

Proper safety precautions are paramount when working with any chemical, including vinyl undecenoate. While a specific, comprehensive safety data sheet (SDS) for vinyl undecenoate is not widely available, data from structurally similar compounds and the starting material, undecylenic acid, can provide guidance.

### GHS Classification (Anticipated)

Based on data for similar vinyl esters and undecylenic acid, the following GHS classifications can be anticipated:

- Flammable Liquids: Category 4 (Combustible liquid)[16][17]
- Skin Corrosion/Irritation: Category 2 (Causes skin irritation)[18]
- Serious Eye Damage/Eye Irritation: Category 2 (Causes serious eye irritation)[18]
- Hazardous to the Aquatic Environment: Acute and Chronic toxicity[16][17]

### Handling and Personal Protective Equipment (PPE)

- Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.
- Personal Protective Equipment:
  - Eye/Face Protection: Chemical splash goggles and/or a face shield.
  - Skin Protection: Chemically resistant gloves (e.g., nitrile, neoprene). Lab coat or other protective clothing.
  - Respiratory Protection: Not typically required with adequate ventilation, but an air-purifying respirator with organic vapor cartridges may be necessary if vapors are generated.

### Storage

- Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.
- Keep containers tightly closed.

- Vinyl undecenoate is often supplied with a polymerization inhibitor (e.g., MEHQ). Store under recommended conditions to prevent premature polymerization.

## Conclusion

Vinyl undecenoate is a monomer with significant potential, particularly in the realm of biomedical applications and drug development. Its unique combination of a polymerizable vinyl group and a functionalizable terminal alkene, coupled with the potential for biodegradability, makes it an attractive building block for the next generation of smart materials. A thorough understanding of its structure, properties, and synthesis is the first step for researchers looking to unlock its full potential in creating innovative solutions for healthcare.

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